molecular formula C25H26N4O3S2 B383318 Ethyl 6-methyl-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 442865-25-0

Ethyl 6-methyl-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B383318
CAS No.: 442865-25-0
M. Wt: 494.6g/mol
InChI Key: WTWYXPMYJDRFEP-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a 1,2,4-triazolo[4,3-a]quinolin, a sulfanyl group, an acetyl group, and a carboxylate ester. The 1,2,4-triazolo[4,3-a]quinolin is a heterocyclic compound that has been used in various areas of drug design . The sulfanyl group, acetyl group, and carboxylate ester could potentially participate in various chemical reactions.


Molecular Structure Analysis

The 1,2,4-triazolo[4,3-a]quinolin is a type of aza-indolizine, which is an aza-analog of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfanyl group could potentially undergo oxidation or substitution reactions. The acetyl group could participate in nucleophilic acyl substitution reactions, and the carboxylate ester could undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester could increase its solubility in polar solvents. The aromatic 1,2,4-triazolo[4,3-a]quinolin core could contribute to its stability and rigidity .

Scientific Research Applications

Nucleophilic Reactions and Heterocyclic Synthesis

The study by Hamby and Bauer (1987) explored nucleophilic reactions involving compounds with structural similarities to the compound , emphasizing the synthesis of heterocyclic compounds such as 4-carboxy-s-triazolo[4,3-a]quinoxalin-1(2H)-ones. These reactions underline the versatility of similar compounds in synthesizing complex heterocycles, which are crucial in pharmaceutical and material science research (Hamby & Bauer, 1987).

Synthesis of Tetracyclic Heteroaromatics

Mekheimer et al. (2005) documented the synthesis of novel perianellated tetracyclic heteroaromatics from precursors structurally related to the compound of interest. This study showcases the compound's utility in creating new tetracyclic structures, potentially opening avenues for the development of novel organic semiconductors or photovoltaic materials (Mekheimer et al., 2005).

Rearrangements to Tricyclic Compounds

Klimas et al. (2016) investigated reactions leading to tricyclic compounds, demonstrating the compound’s potential in generating complex molecular architectures. Such reactions are vital in the synthesis of molecules with potential applications in catalysis and as intermediates in pharmaceutical synthesis (Klimas et al., 2016).

Development of Antimicrobial Agents

Research by Sanna et al. (1990) on triazoloquinolinones, structurally related to the compound, investigated their antimicrobial properties. This underscores the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Sanna et al., 1990).

Future Directions

The 1,2,4-triazolo[4,3-a]quinolin core of this compound has been used in various areas of drug design, suggesting that this compound could potentially be explored for its biological activity . Further studies could also investigate the reactivity of its functional groups and their potential applications in synthetic chemistry.

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-4-32-24(31)22-17-10-9-14(2)11-19(17)34-23(22)26-21(30)13-33-25-28-27-20-12-15(3)16-7-5-6-8-18(16)29(20)25/h5-8,12,14H,4,9-11,13H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWYXPMYJDRFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101773
Record name Ethyl 4,5,6,7-tetrahydro-6-methyl-2-[[2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl]amino]benzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442865-25-0
Record name Ethyl 4,5,6,7-tetrahydro-6-methyl-2-[[2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl]amino]benzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442865-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5,6,7-tetrahydro-6-methyl-2-[[2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl]amino]benzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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